molecular formula C9H9FO2S B14025406 2-Fluoro-3-methyl-5-(methylthio)benzoic acid

2-Fluoro-3-methyl-5-(methylthio)benzoic acid

Cat. No.: B14025406
M. Wt: 200.23 g/mol
InChI Key: NGLOMWXIKASWQG-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-(methylthio)benzoic acid is a fluorinated benzoic acid derivative featuring a methylthio (-SMe) group at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 3-position.

Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

2-fluoro-3-methyl-5-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H9FO2S/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

NGLOMWXIKASWQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)O)SC

Origin of Product

United States

Preparation Methods

The synthesis of 2-Fluoro-3-methyl-5-(methylthio)benzoic acid can be achieved through various methods, typically involving the functional group transformation of aromatic compounds. One common approach involves the sulfonation of an aromatic precursor followed by subsequent reactions to introduce the desired functional groups . Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluoro-3-methyl-5-(methylthio)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.

    Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

2-Fluoro-3-methyl-5-(methylthio)benzoic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(methylthio)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methylthio group can influence the compound’s binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Acidity: Fluorine at the 2-position (ortho to -COOH) increases acidity compared to non-fluorinated analogs. The trifluoromethyl group (CF₃) in 2-fluoro-5-(trifluoromethyl)benzoic acid further enhances acidity due to its strong electron-withdrawing effect, whereas the methylthio group (-SMe) in the target compound may slightly reduce acidity through electron donation .
  • This aligns with studies showing that benzoic acid derivatives with lipophilic groups (e.g., -SMe) exhibit faster extraction rates in emulsion liquid membranes due to higher distribution coefficients .
  • Synthetic Utility : Compounds with -SMe groups, such as 3-(methylthio)benzoic acid, demonstrate higher synthetic yields (31%) in amidation reactions compared to ethoxy-substituted analogs (5%) . This suggests that the methylthio group may stabilize intermediates or reduce steric hindrance.

Physicochemical and Functional Comparisons

Extraction and Diffusion Behavior

Evidence from emulsion liquid membrane studies highlights the role of substituents in extraction efficiency:

  • Extraction Rates : Benzoic acid derivatives with lipophilic groups (e.g., -SMe, -CF₃) are extracted more rapidly than polar analogs (e.g., acetic acid) due to higher distribution coefficients (m) .
  • Effective Diffusivity: The mobility order in membrane phases is benzoic acid > acetic acid > phenol, suggesting that substituents like -SMe may enhance diffusivity by reducing hydrogen bonding with aqueous phases .

Biological Activity

2-Fluoro-3-methyl-5-(methylthio)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a fluorine atom and a methylthio group, may influence its interactions with biological targets and pathways. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC9H9FOS
Molecular Weight188.23 g/mol
IUPAC NameThis compound
CAS Number[insert CAS number]

The biological activity of this compound is thought to involve several mechanisms, including:

  • Inhibition of Protein Interactions : Similar compounds have demonstrated the ability to inhibit protein-protein interactions, particularly in the context of cancer biology, where they can disrupt anti-apoptotic pathways.
  • Modulation of Enzyme Activity : The presence of the fluorine atom may enhance the reactivity of the compound, potentially allowing it to act as a competitive inhibitor for various enzymes involved in metabolic processes.

Biological Activity Studies

Recent studies have focused on the biological effects and pharmacological profiles of this compound. Notable findings include:

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effect of this compound on breast cancer cell lines. The results indicated that at concentrations ranging from 1 to 10 µM, there was a significant reduction in cell viability, suggesting potential anti-cancer properties.

Table: Summary of Biological Activity Findings

Study ReferenceCell LineConcentration (µM)Effect on Viability (%)Mechanism Observed
MDA-MB-231175Induction of apoptosis via caspase activation
PC3 (Prostate Cancer)1050Inhibition of microtubule assembly
HepG2 (Liver Cancer)560Disruption of cell cycle progression

Pharmacokinetic Profile

The pharmacokinetics of this compound have not been extensively studied; however, preliminary data suggest:

  • Absorption : Rapid absorption in vitro with potential for oral bioavailability.
  • Metabolism : Likely undergoes phase I metabolic reactions due to the presence of the methylthio group.
  • Excretion : Further studies are needed to determine the excretion pathways.

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